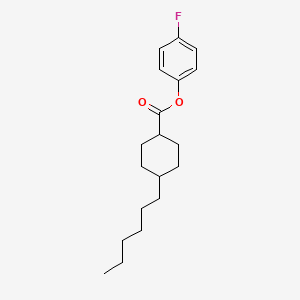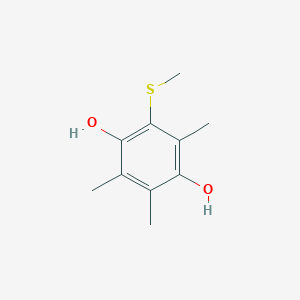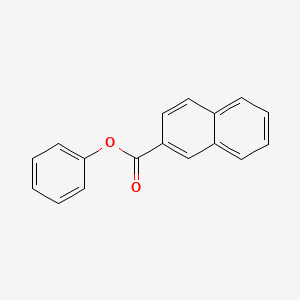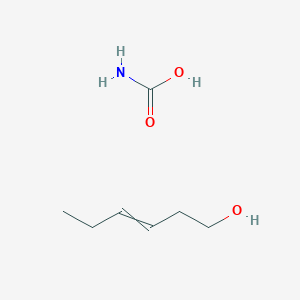stannane CAS No. 82580-22-1](/img/structure/B14417343.png)
[(Methoxycarbonothioyl)sulfanyl](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxycarbonothioyl)sulfanylstannane is an organotin compound that features a unique combination of methoxycarbonothioyl and triphenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their versatile reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with a suitable methoxycarbonothioyl-containing reagent. One common method is the reaction of triphenyltin chloride with methoxycarbonothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes as those used in the laboratory. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Methoxycarbonothioyl)sulfanylstannane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxycarbonothioyl group to a methoxycarbonyl group.
Substitution: The triphenyl groups can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce methoxycarbonyl derivatives.
Aplicaciones Científicas De Investigación
(Methoxycarbonothioyl)sulfanylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds as therapeutic agents, although their toxicity remains a concern.
Industry: The compound is used in the production of polymers, coatings, and other materials where its unique reactivity can be exploited.
Mecanismo De Acción
The mechanism of action of (Methoxycarbonothioyl)sulfanylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This coordination can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
(Methoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride
List of Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used as a precursor in the synthesis of other organotin compounds.
Dibutyltin oxide: Used in the production of polyurethanes and as a catalyst in various organic reactions.
Propiedades
Número CAS |
82580-22-1 |
|---|---|
Fórmula molecular |
C20H18OS2Sn |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
O-methyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C2H4OS2.Sn/c3*1-2-4-6-5-3-1;1-3-2(4)5;/h3*1-5H;1H3,(H,4,5);/q;;;;+1/p-1 |
Clave InChI |
VEXCRASZSGCQSY-UHFFFAOYSA-M |
SMILES canónico |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


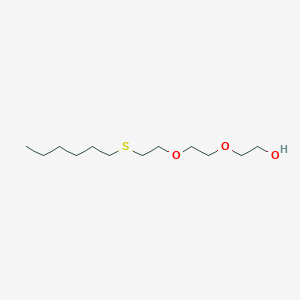
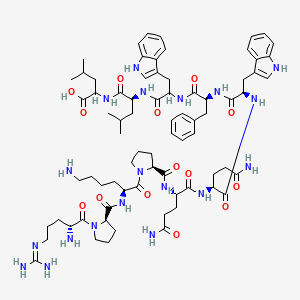
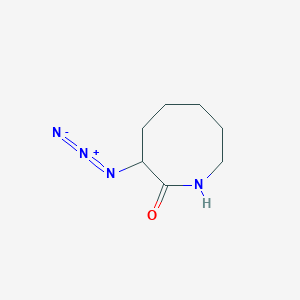
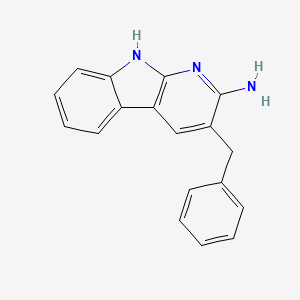
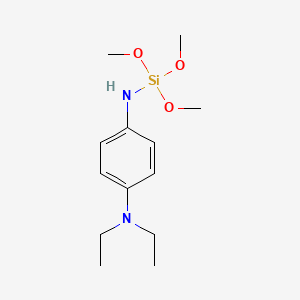
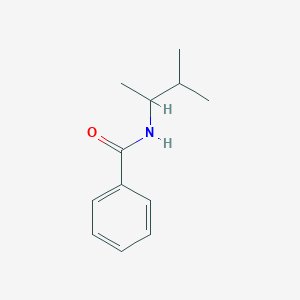
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
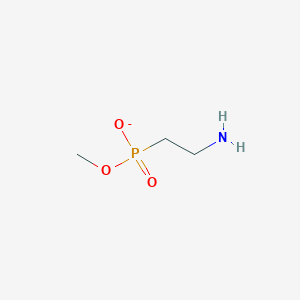
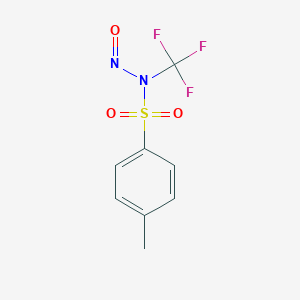
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
